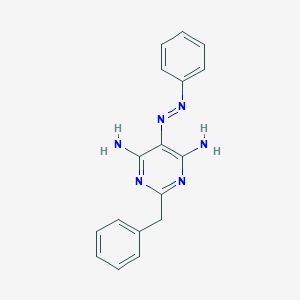![molecular formula C29H28ClN3O2 B286488 1-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethyl}-3-(diphenylmethylene)-2,5-pyrrolidinedione](/img/structure/B286488.png)
1-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethyl}-3-(diphenylmethylene)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethyl}-3-(diphenylmethylene)-2,5-pyrrolidinedione is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a piperazine ring, a chlorophenyl group, and a diphenylmethylene moiety, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethyl}-3-(diphenylmethylene)-2,5-pyrrolidinedione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable chlorophenyl derivative under basic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where the piperazine ring reacts with a chlorophenyl halide.
Formation of the Diphenylmethylene Moiety: The diphenylmethylene group is introduced through a condensation reaction involving benzaldehyde derivatives and a suitable amine.
Final Assembly: The final compound is assembled by linking the piperazine and diphenylmethylene intermediates through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethyl}-3-(diphenylmethylene)-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or thiol in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
1-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethyl}-3-(diphenylmethylene)-2,5-pyrrolidinedione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Pharmacology: It is used as a reference compound in pharmacological studies to understand its binding affinity and activity at various receptor sites.
Chemical Biology: The compound serves as a tool to investigate cellular pathways and mechanisms involving piperazine derivatives.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethyl}-3-(diphenylmethylene)-2,5-pyrrolidinedione involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine: A related compound with similar structural features but different pharmacological properties.
Meta-chlorophenylpiperazine: Another piperazine derivative with distinct biological activities.
Diphenylmethylene derivatives: Compounds with similar diphenylmethylene moieties but varying substituents on the piperazine ring.
Uniqueness
1-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethyl}-3-(diphenylmethylene)-2,5-pyrrolidinedione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple receptor sites and undergo various chemical reactions makes it a versatile compound in scientific research.
Properties
Molecular Formula |
C29H28ClN3O2 |
|---|---|
Molecular Weight |
486 g/mol |
IUPAC Name |
3-benzhydrylidene-1-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C29H28ClN3O2/c30-24-12-7-13-25(20-24)32-17-14-31(15-18-32)16-19-33-27(34)21-26(29(33)35)28(22-8-3-1-4-9-22)23-10-5-2-6-11-23/h1-13,20H,14-19,21H2 |
InChI Key |
DUNVJMUDRYGZSU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCN2C(=O)CC(=C(C3=CC=CC=C3)C4=CC=CC=C4)C2=O)C5=CC(=CC=C5)Cl |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)CC(=C(C3=CC=CC=C3)C4=CC=CC=C4)C2=O)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[hydroxy(4-methoxyphenyl)methyl]phenyl N,N,N',N'-tetramethyldiamidophosphate](/img/structure/B286407.png)
![2-[hydroxy(diphenyl)methyl]phenyl N,N,N',N'-tetramethyldiamidophosphate](/img/structure/B286408.png)
![2-[hydroxy(4-methoxyphenyl)methyl]-4-methoxyphenyl N,N,N',N'-tetramethyldiamidophosphate](/img/structure/B286409.png)
![9-(4-oxo-1H-quinazolin-2-yl)pyrido[2,1-b]quinazolin-11-one](/img/structure/B286412.png)


![3-[(5-amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)oxy]-1,2-propanediol](/img/structure/B286419.png)
![3-(9H-fluoren-9-ylidene)-1-{4-[4-(2-methylphenyl)-1-piperazinyl]butyl}-2,4-pyrrolidinedione](/img/structure/B286423.png)
![1-{[(2-Chloroethyl)amino]carbonyl}proline](/img/structure/B286424.png)
![2-{4-[4-(2-hydroxyethyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B286425.png)
![2-{2-[4-(2-hydroxyethyl)-1-piperazinyl]ethyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B286426.png)
![2-{4-[4-(4-fluorophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B286428.png)
![2-(4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}butyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B286429.png)
![2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B286431.png)
